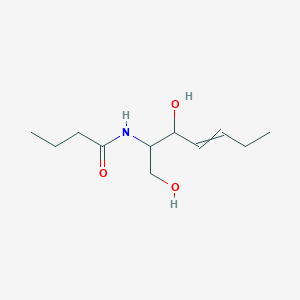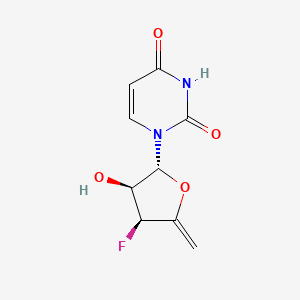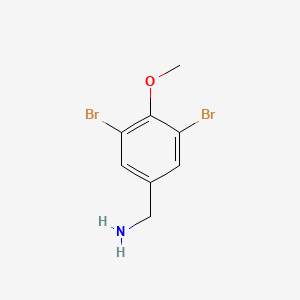
1-Hydroxy-4-carboxyl-2,2,6,6-tetramethylpiperidine, Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4-carboxyl-2,2,6,6-tetramethylpiperidine, Methyl Ester typically involves the conjugate addition of ammonia to phorone, followed by a Wolff-Kishner reduction . The intermediate triacetone amine is then esterified to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Hydroxy-4-carboxyl-2,2,6,6-tetramethylpiperidine, Methyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylamines.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: It can undergo substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Oxone is commonly used as an oxidant.
Reduction: Wolff-Kishner reduction is a typical method.
Substitution: Strong bases like sodium hydride (NaH) are often used.
Major Products Formed
Oxidation: Hydroxylamines.
Reduction: Amines.
Substitution: Various substituted piperidines.
Aplicaciones Científicas De Investigación
1-Hydroxy-4-carboxyl-2,2,6,6-tetramethylpiperidine, Methyl Ester is extensively used in scientific research, particularly in:
Mecanismo De Acción
The compound exerts its effects primarily through its role as a spin label. It interacts with molecular targets by attaching to specific sites on proteins or other macromolecules, allowing researchers to study the structure and dynamics of these targets using EPR spectroscopy . The pathways involved include the stabilization of radical intermediates and the facilitation of electron transfer processes .
Comparación Con Compuestos Similares
Similar Compounds
1-Hydroxy-2,2,6,6-tetramethylpiperidine: A hydroxylamine with similar structural features.
2,2,6,6-Tetramethylpiperidine: An amine used as a hindered base.
Uniqueness
1-Hydroxy-4-carboxyl-2,2,6,6-tetramethylpiperidine, Methyl Ester is unique due to its specific functional groups that allow it to act as a versatile spin label. Its methyl ester group enhances its solubility and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H21NO3 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
N-(1,3-dihydroxyhept-4-en-2-yl)butanamide |
InChI |
InChI=1S/C11H21NO3/c1-3-5-7-10(14)9(8-13)12-11(15)6-4-2/h5,7,9-10,13-14H,3-4,6,8H2,1-2H3,(H,12,15) |
Clave InChI |
RFUHJMNJCTZWHV-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC(CO)C(C=CCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-tert-butyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14107964.png)
![Ethyl 2-[(4-benzyl-6-hydroxypyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14107968.png)
![N-(3-chloro-4-fluorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14107972.png)
![N-(2,5-difluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14107974.png)
![(2Z)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl][2-(4-methoxyphenyl)hydrazinylidene]ethanenitrile](/img/structure/B14107982.png)
![8-(2,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14107986.png)

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B14108000.png)
![8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14108002.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108013.png)
![1-(3-Hydroxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108016.png)
![2-[3-(Dimethylamino)propyl]-7-fluoro-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108027.png)
![2-Ethyl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14108031.png)
